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molecular formula C12H9FN2O B8494345 2-Amino-5-(4-fluorophenyl)nicotinaldehyde

2-Amino-5-(4-fluorophenyl)nicotinaldehyde

Cat. No. B8494345
M. Wt: 216.21 g/mol
InChI Key: YMOGCAWTVPTVDP-UHFFFAOYSA-N
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Patent
US07329678B2

Procedure details

The title compound was synthesized using the procedure of step (c) in Example 13 except that 2-amino-5-(4-fluorophenyl)pyridin-3-carboxaldehyde and 3,4-diaminobenzene-1-sulfonamide were utilized. The 2-amino-5-(4-fluorophenyl)pyridin-3-carboxaldehyde was synthesized according to step (b) of example 13, using 4-fluorophenylboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:4][N:3]=1.[NH2:17][C:18]1[CH:19]=[C:20]([S:25]([NH2:28])(=[O:27])=[O:26])[CH:21]=[CH:22][C:23]=1[NH2:24].FC1C=CC(B(O)O)=CC=1>>[NH2:1][C:2]1[C:7]([C:8]2[NH:17][C:18]3[CH:19]=[C:20]([S:25]([NH2:28])(=[O:26])=[O:27])[CH:21]=[CH:22][C:23]=3[N:24]=2)=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:4][N:3]=1.[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1C=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1N)S(=O)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1C1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N)C2=CC=C(C=C2)F
Name
Type
product
Smiles
NC1=NC=C(C=C1C=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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